molecular formula C6H6BrF3N2 B1374664 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2092562-41-7

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1374664
CAS RN: 2092562-41-7
M. Wt: 243.02 g/mol
InChI Key: SLALYMVQCMBGQL-UHFFFAOYSA-N
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Description

The compound “4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is likely to be a derivative of pyrazole, which is a basic aromatic ring. Pyrazoles are a class of compounds containing a 5-membered aromatic ring with two nitrogen atoms. The bromomethyl, methyl, and trifluoromethyl groups attached to the pyrazole ring can potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the pyrazole ring and the attached functional groups. The presence of nitrogen in the ring introduces polarity and the potential for hydrogen bonding. The bromomethyl and trifluoromethyl groups are also polar, which could further influence the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazole ring and the attached functional groups. The bromomethyl group could potentially undergo nucleophilic substitution reactions, while the trifluoromethyl group could influence the compound’s acidity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The polarity of the molecule could influence its solubility, while the presence of the aromatic ring could influence its UV/Vis absorption .

Scientific Research Applications

Switchable Reactivity and Functionalization

Research led by Schlosser et al. (2002) demonstrates the switchable reactivity of trifluoromethyl-substituted pyrazoles, including the site-selective functionalization of compounds similar to "4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole". This work elucidates the regioflexibility in synthesizing isomer families through deprotonation and subsequent carboxylation, which is significant for constructing structurally diverse molecules for further chemical transformations (Schlosser, Volle, Leroux, & Schenk, 2002).

Catalytic Applications in Cross-Coupling Reactions

Ocansey, Darkwa, and Makhubela (2018) explored the synthesis of bulky pyrazole-based ligands for stabilizing metal complexes used in Suzuki–Miyaura cross-coupling reactions. The study underscores the significance of substituents on pyrazole rings, like "4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole", in fine-tuning the electrophilic and steric properties of metal complexes, enhancing catalytic activity (Ocansey, Darkwa, & Makhubela, 2018).

Novel Synthesis Methods

A study by Lu et al. (2019) presented a copper-catalyzed approach for synthesizing 4-trifluoromethyl pyrazoles, showcasing a method that could potentially include "4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole" as a precursor or intermediate. This research contributes to the development of regioselective synthesis strategies under mild conditions, offering moderate to excellent yields and excellent regioselectivity (Lu, Man, Zhang, Lin, Lin, & Weng, 2019).

Antimicrobial Agent Development

The work of Bhat et al. (2016) on the design, synthesis, and characterization of 1,2,3-triazolyl pyrazole derivatives, including compounds structurally related to "4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole", highlights their potential as antimicrobial agents. This illustrates the compound's utility in creating molecules with broad-spectrum antimicrobial activities and moderate to good antioxidant activities, supported by in silico molecular docking studies (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Synthesis of Fluorescent Chelates

Li-hua (2009) synthesized a bifunctional chelate intermediate, "4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine", derived from a compound similar to "4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole". This work explores its application in time-resolved fluorescence immunoassay, indicating the compound's role in developing diagnostic and analytical techniques (Li-hua, 2009).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds by coupling an organoboron compound with an organic halide .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the synthesis of various organic compounds, affecting the pathways in which these compounds are involved .

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of carbon-carbon bonds, thereby facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be influenced by various environmental factors. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, the reaction conditions are known to be exceptionally mild and functional group tolerant . This suggests that the compound could potentially exhibit stability and efficacy under a variety of environmental conditions.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for this compound would depend on its potential applications. Given the diverse biological activities of pyrazole derivatives, it could be an area of interest for future research in medicinal chemistry .

properties

IUPAC Name

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c1-12-3-4(2-7)5(11-12)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLALYMVQCMBGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

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